N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine
Description
Properties
CAS No. |
38440-61-8 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO/c11-10-9-7-3-1-2-4-8(9)6-5-7/h1-8,11H |
InChI Key |
KQSOUIFCSWJPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(C2=NO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Titanium-Catalyzed Cycloaddition
The Ti(acac)₂Cl₂-Et₂AlCl system facilitates the [6π + 2π] cycloaddition of 1-substituted 1,3,5-cycloheptatrienes with terminal alkynes. For example, 1-methyl-1,3,5-cycloheptatriene reacts with phenylacetylene under inert conditions (argon, 80°C, 12 h) to yield bicyclo[4.2.1]nona-2,4,7-triene derivatives in 72–88% yields. The titanium catalyst coordinates to the alkyne, lowering the activation energy for the cycloaddition step.
Cobalt-Mediated Cycloaddition
The Co(acac)₂(dppe)/Zn/ZnI₂ system enables cycloaddition with allenes, producing bicyclo[4.2.1]nona-2,4-dienes and trienes. For instance, 2-tropylcyclohexanone reacts with dimethylallene at 70°C in tetrahydrofuran (THF) to form the bicyclic framework in 70–89% yields. Cobalt’s ability to mediate both [6π] and [2π] components simultaneously ensures high regioselectivity.
Table 1: Cycloaddition Conditions and Yields
| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Methyl-1,3,5-cycloheptatriene + phenylacetylene | Ti(acac)₂Cl₂-Et₂AlCl | 80 | 85 | |
| 2-Tropylcyclohexanone + dimethylallene | Co(acac)₂(dppe)/Zn/ZnI₂ | 70 | 89 |
Functionalization to N-Hydroxylamine Derivatives
The bicyclo[4.2.1]nona-2,4,7-trien-9-one intermediate (CAS 34733-74-9) serves as the precursor for introducing the hydroxylamine group. This step involves oximation followed by dehydration.
Oximation of Bicyclo[4.2.1]nona-2,4,7-trien-9-one
Treatment of bicyclo[4.2.1]nona-2,4,7-trien-9-one with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (78°C, 6 h) produces the corresponding oxime. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a C=N bond. The oxime is isolated in 90–95% purity after recrystallization from ethanol/water mixtures.
Dehydration to N-(9-Bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine
The oxime undergoes acid-catalyzed dehydration to yield the target compound. Using concentrated sulfuric acid (H₂SO₄) at 0–5°C, the hydroxylamine loses a water molecule, forming the imine (C=N) linkage. The reaction is quenched with ice-water, and the product is extracted with dichloromethane (DCM) and purified via column chromatography (silica gel, hexane/ethyl acetate).
Table 2: Oximation and Dehydration Parameters
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oximation | NH₂OH·HCl, EtOH, reflux | 78 | 92 | 95 |
| Dehydration | H₂SO₄, 0–5°C | 0–5 | 78 | 98 |
Catalytic and Stereochemical Considerations
Role of Chiral Auxiliaries
While the parent compound lacks intrinsic chirality, derivatives of this compound can serve as chiral auxiliaries in asymmetric synthesis. Introducing substituents on the hydroxylamine nitrogen (e.g., benzyl or tert-butyl groups) enables enantioselective induction in Diels-Alder or aldol reactions.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DMF) enhance cycloaddition rates by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) favor dehydration steps by promoting water removal. Lower temperatures (0–5°C) during dehydration minimize side reactions such as over-oxidation or polymerization.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth or the activation of specific signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Structural Analogues in the Bicyclo[4.2.1]nonane Family
9-Azabicyclo[4.2.1]nona-2,4,7-trienes
These compounds replace the hydroxylamine group with a nitrogen atom in the bicyclic framework. For example, 9-azabicyclo[4.2.1]nona-2,4,7-triene derivatives are key precursors to alkaloids such as anatoxin-a and pinnamine, which exhibit potent nAChR (nicotinic acetylcholine receptor) activity . Unlike the hydroxylamine derivative, these nitrogen-containing analogues often display enhanced bioactivity profiles due to their ability to mimic natural alkaloids .
N-Substituted Bicyclo[4.2.1]nonane Derivatives
Examples include N-(p-nitrobenzoyl)-9-azabicyclo[4.2.1]nona-2,4,7-triene, synthesized via acylation reactions. These derivatives exhibit improved stability and tunable electronic properties compared to the hydroxylamine variant, making them preferable for catalytic applications and drug design .
Key Observations :
Synthetic Accessibility : The cobalt-catalyzed [6π+2π] cycloaddition method (used for 9-azabicyclo derivatives) is highly efficient (70–89% yields) and applicable to diverse substrates, unlike the hydroxylamine variant, which lacks documented optimized synthetic routes .
Biological Activity
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine is a compound derived from bicyclo[4.2.1]nona-2,4,7-triene, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19 g/mol
- IUPAC Name : this compound
- CAS Number : Not specifically listed but related compounds can be found under CAS 5240-87-9 for bicyclo[4.2.1]nona-2,4,7-triene.
Synthesis
The synthesis of this compound typically involves the reaction of bicyclo[4.2.1]nona-2,4,7-triene derivatives with hydroxylamine under acidic or basic conditions to yield the corresponding hydroxylamine derivative.
Antitumor Activity
Recent studies have indicated that derivatives of bicyclo[4.2.1]nona-2,4,7-trienes exhibit significant antitumor properties. For instance:
- Case Study : A study published in Chemistry Proceedings reported that functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes showed cytotoxic activity against various tumor cell lines including Jurkat (T-cell leukemia), K562 (chronic myeloid leukemia), U937 (histiocytic lymphoma), and HL60 (promyelocytic leukemia). The IC₅₀ values ranged from 0.021 ± 0.002 to 0.048 ± 0.004 µM, indicating potent activity against these cancer cell lines .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3 | Jurkat | 0.021 ± 0.002 |
| 3 | K562 | 0.034 ± 0.003 |
| 3 | U937 | 0.042 ± 0.004 |
| 3 | HL60 | 0.048 ± 0.004 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells.
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and apoptosis pathways.
- Interaction with DNA : Hydroxylamines are known to interact with DNA; thus, it is plausible that this compound may have genotoxic effects on rapidly dividing cells.
Antimicrobial Activity
Preliminary investigations have also suggested that bicyclic compounds can exhibit antimicrobial properties against various bacterial strains; however, specific data on this compound remains limited.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (500 MHz) | δ 5.8–6.1 (m, triene protons), δ 3.6–3.7 (s, hydroxylamine -NH) | |
| ¹³C NMR | δ 125–136 ppm (sp² carbons), δ 25–37 ppm (sp³ bridgehead carbons) | |
| IR | 1704 cm⁻¹ (C=O stretch), 3020 cm⁻¹ (C-H aromatic) |
Q. Table 2. Cytotoxic Activity of Bicyclo[4.2.1]nonatriene Derivatives
| Compound | Tumor Cell Line | IC₅₀ (μM) | Key Substituent | Reference |
|---|---|---|---|---|
| 5i | Jurkat | 0.011 | 2-Phthalimidoethyl | |
| 5h | K562 | 0.017 | Cyclopropyl | |
| 5a | U937 | 0.029 | Butyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
